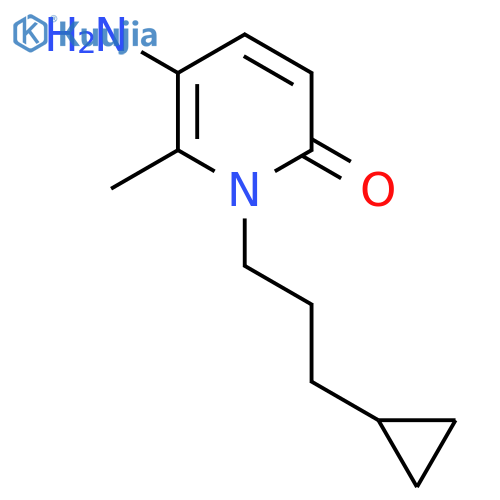

Cas no 2011707-50-7 (5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one)

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one

- EN300-1111353

- 2011707-50-7

-

- インチ: 1S/C12H18N2O/c1-9-11(13)6-7-12(15)14(9)8-2-3-10-4-5-10/h6-7,10H,2-5,8,13H2,1H3

- InChIKey: NRRSSPOWNHPZKW-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC(=C(C)N1CCCC1CC1)N

計算された属性

- せいみつぶんしりょう: 206.141913202g/mol

- どういたいしつりょう: 206.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1111353-0.25g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1111353-0.05g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1111353-1.0g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 1g |

$1414.0 | 2023-05-26 | ||

| Enamine | EN300-1111353-5.0g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1111353-1g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1111353-2.5g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1111353-10.0g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1111353-0.1g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1111353-10g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1111353-0.5g |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one |

2011707-50-7 | 95% | 0.5g |

$946.0 | 2023-10-27 |

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one 関連文献

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 2011707-50-7)

5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2011707-50-7, belongs to the dihydropyridine class, which is well-known for its diverse applications in medicinal chemistry. The presence of both amino and cyclopropyl substituents in its molecular framework suggests potential roles in various biochemical pathways, making it a subject of intense research interest.

The molecular structure of 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one features a six-membered heterocyclic ring with nitrogen at one position, which is a hallmark of dihydropyridines. This nitrogen atom contributes to the compound's basicity and reactivity, enabling it to participate in hydrogen bonding and coordinate with metal ions. The 6-methyl group at the 6-position enhances the stability of the ring system, while the 3-cyclopropylpropyl side chain introduces steric hindrance and influences the compound's solubility and metabolic behavior.

Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Simulations indicate that 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one exhibits moderate solubility in both water and organic solvents, which is crucial for its formulation as an active pharmaceutical ingredient (API). Additionally, its predicted metabolic pathways suggest that it may be metabolized via cytochrome P450 enzymes, a finding that has important implications for drug-drug interactions.

In the realm of medicinal chemistry, dihydropyridines have been extensively studied for their vasodilatory effects, particularly in cardiovascular applications. While 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one has not yet been evaluated for these effects, its structural similarity to known vasodilators suggests potential therapeutic utility. Preliminary in vitro studies have shown that this compound can interact with specific protein targets, including ion channels and receptors, which may modulate cellular signaling pathways.

The synthesis of 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one presents unique challenges due to the complexity of its side chains. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Recent innovations in catalytic methods have enabled more efficient synthesis pathways, reducing the need for hazardous reagents and improving overall sustainability. These advancements align with global trends toward greener chemistry practices.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can explore a wide range of biological activities. For instance, replacing the amino group with other heteroatoms or introducing additional substituents could alter its binding affinity and selectivity for target proteins. Such modifications are essential for developing novel therapeutics with improved efficacy and reduced side effects.

The role of computational modeling in understanding the behavior of 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one cannot be overstated. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These insights are critical for designing experiments that validate computational predictions and guide further development efforts.

Current research efforts are focused on evaluating the safety and efficacy of 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one in preclinical models. Animal studies have begun to assess its pharmacological effects on various physiological systems, including cardiovascular and nervous systems. The results of these studies will provide valuable data for determining whether this compound has potential as a lead candidate for further clinical development.

The regulatory landscape for new pharmaceutical compounds like 5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one is stringent but well-defined. Manufacturers must navigate complex guidelines set forth by agencies such as the FDA and EMA to ensure that their products meet safety and quality standards before they can be approved for human use. Compliance with these regulations is essential for bringing innovative therapies to market.

In conclusion,5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one represents a promising area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As scientific understanding continues to evolve,this compound will likely play a significant role in the development of new treatments across multiple therapeutic areas.

2011707-50-7 (5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one) 関連製品

- 1514053-88-3(3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)

- 894257-77-3(3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)

- 2411310-12-6(2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 54054-85-2(1-(3-Nitrophenyl)piperazine)

- 1150271-30-9(1-(2-(4-Bromophenoxy)ethyl)pyrazole)

- 2172001-80-6(3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)

- 1135137-76-6(2-(Propyn-1-yl)indene)

- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)

- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)